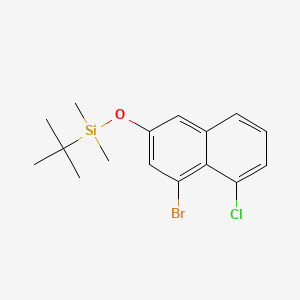
((4-Bromo-5-chloronaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine, chlorine, and a tert-butyldimethylsilyl (TBDMS) group attached to the naphthalene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene typically involves multiple steps, starting from commercially available naphthalene derivatives. One common synthetic route includes:
Chlorination: Chlorine can be introduced at the 8-position using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Silylation: The hydroxyl group at the 3-position can be protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Deprotection: The TBDMS group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 1-amino-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene or 1-thio-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene.
Oxidation Products: Naphthoquinones or other oxidized derivatives.
Reduction Products: Dihydronaphthalenes or other reduced derivatives.
Scientific Research Applications
1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene depends on its specific application and the target it interacts with
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways.
Pathways Involved: Modulation of signaling pathways, gene expression, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-8-chloro-3-hydroxynaphthalene: Lacks the TBDMS group, making it more reactive in certain conditions.
1-Bromo-8-chloro-3-methoxynaphthalene: Contains a methoxy group instead of the TBDMS group, affecting its solubility and reactivity.
1-Bromo-8-chloro-3-aminonaphthalene: Contains an amino group, which can participate in different types of reactions compared to the TBDMS-protected compound.
Uniqueness
1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene is unique due to the presence of the TBDMS group, which provides protection to the hydroxyl group and allows for selective reactions at other positions. This makes it a valuable intermediate in multi-step synthetic processes and enhances its utility in various research and industrial applications.
Properties
Molecular Formula |
C16H20BrClOSi |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
(4-bromo-5-chloronaphthalen-2-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H20BrClOSi/c1-16(2,3)20(4,5)19-12-9-11-7-6-8-14(18)15(11)13(17)10-12/h6-10H,1-5H3 |
InChI Key |
FDKVPMMSHXYAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C2C(=C1)C=CC=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















